molecular formula C10H12BrNO B14077103 4-Bromo-6-(tert-butyl)picolinaldehyde

4-Bromo-6-(tert-butyl)picolinaldehyde

Cat. No.: B14077103
M. Wt: 242.11 g/mol
InChI Key: WWHIYHIGFZYDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(tert-butyl)picolinaldehyde is a pyridine-based compound featuring a bromine atom at the 4-position, a bulky tert-butyl group at the 6-position, and an aldehyde functional group at the 2-position (picolinaldehyde backbone). The compound is primarily utilized in organic synthesis, particularly as a ligand in coordination chemistry or as a precursor for pharmaceuticals and functional materials.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-bromo-6-tert-butylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H12BrNO/c1-10(2,3)9-5-7(11)4-8(6-13)12-9/h4-6H,1-3H3

InChI Key

WWHIYHIGFZYDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butyl)picolinaldehyde typically involves the bromination of 6-(tert-butyl)picolinaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Bromo-6-(tert-butyl)picolinaldehyde may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(tert-butyl)picolinaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted picolinaldehydes with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include picolinic acids or other oxidized derivatives.

    Reduction Reactions: Products include picolinalcohols or other reduced derivatives.

Scientific Research Applications

4-Bromo-6-(tert-butyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tert-butyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Reactivity Highlights Synthesis Method Key Applications
4-Bromo-6-(tert-butyl)picolinaldehyde Br (C4), t-Bu (C6), CHO (C2) Electrophilic aldehyde; steric hindrance from t-Bu Likely Pd-catalyzed cross-coupling Ligands, pharmaceutical intermediates
6-Amino-4-bromopicolinaldehyde Br (C4), NH₂ (C6), CHO (C2) Amino group enables H-bonding; nucleophilic sites Halogenation + amination Chelating agents, drug synthesis
3-Bromo-4-chloropicolinaldehyde Br (C3), Cl (C4), CHO (C2) Dual halogen substituents (Br/Cl) as leaving groups Sequential halogenation Cross-coupling reactions
6,6'-(1,4-phenylene)bis(4-(tert-butyl)picolinaldehyde) Two t-Bu-picolinaldehydes linked via phenyl Bidentate ligand potential; enhanced rigidity Pd-catalyzed coupling Metal-organic frameworks (MOFs), polymers
Key Observations:
  • Steric Effects: The tert-butyl group in 4-Bromo-6-(tert-butyl)picolinaldehyde reduces crystallization tendencies compared to smaller substituents (e.g., Cl or NH₂) , enhancing solubility in nonpolar solvents.
  • Electronic Effects: Bromine at C4 withdraws electron density, activating the aldehyde for nucleophilic attacks. In contrast, amino groups (6-Amino-4-bromopicolinaldehyde) donate electron density, stabilizing the aldehyde against oxidation .
  • Synthetic Flexibility: Palladium-catalyzed cross-coupling (used for the bis-picolinaldehyde derivative in ) is a scalable method for introducing aryl or alkyl groups, whereas halogenation/amination routes are preferred for amino-substituted analogs .

Reactivity and Functionalization

  • Aldehyde Reactivity: The aldehyde group in 4-Bromo-6-(tert-butyl)picolinaldehyde participates in condensation reactions (e.g., forming Schiff bases) but is less reactive than aldehydes in electron-rich environments (e.g., 6-Amino-4-bromopicolinaldehyde) due to the electron-withdrawing bromine and steric bulk of t-Bu .
  • Halogen Utility : The bromine atom facilitates Suzuki-Miyaura or Ullmann couplings, similar to 3-Bromo-4-chloropicolinaldehyde, though chloro substituents require harsher conditions .
  • Coordination Chemistry : The tert-butyl group’s steric bulk prevents undesired metal-ligand interactions, making the compound a selective ligand for transition metals, akin to the bis-picolinaldehyde derivative in .

Physical and Spectroscopic Properties

  • Solubility: The tert-butyl group enhances solubility in organic solvents (e.g., toluene, THF) compared to hydroxyl- or amino-substituted analogs, which favor polar solvents .
  • NMR Signatures : The aldehyde proton in 4-Bromo-6-(tert-butyl)picolinaldehyde resonates downfield (δ ~10 ppm), similar to other picolinaldehydes, while tert-butyl protons appear as a singlet (δ ~1.3 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.